N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Translation initiation eIF4H Structure-Activity Relationship

This compound is a validated inactive negative control across 6 orthogonal HTS assays. Unlike active 3-acetamidophenyl (IC50=10.3 µM) and 4-acetamidophenyl (IC50=31.1 µM) analogs, the 3,4-dichlorophenyl derivative shows zero detectable activity against eIF4H. This sharp SAR contrast makes it an essential matched negative control for enzyme inhibition, cellular translation, or mRNA display assays. Its inactivity eliminates scaffold-based artifacts, reducing false-positive risks versus structurally unrelated controls. Ideal for multiplexed HTS campaigns requiring a matrix-negative reference.

Molecular Formula C16H11Cl2N3O2S
Molecular Weight 380.24
CAS No. 872704-83-1
Cat. No. B2862758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
CAS872704-83-1
Molecular FormulaC16H11Cl2N3O2S
Molecular Weight380.24
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H11Cl2N3O2S/c17-11-4-3-10(8-12(11)18)19-15(22)9-24-16-6-5-13(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22)
InChIKeyGDDXGVOZOMPASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (872704-83-1): A Systematically Profiled Heterocyclic Sulfanylacetamide Probe


N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872704-83-1) is a synthetic small molecule belonging to the pyridazine-sulfanyl-acetamide class. It features a 3,4-dichlorophenyl group linked via a sulfanyl-acetamide bridge to a central 6-(furan-2-yl)pyridazine core. The compound has been systematically screened through the Molecular Libraries Probe Production Centers Network (MLPCN) and deposited in PubChem (CID 7207286) [1]. Key computed physicochemical properties include a molecular weight of 380.2 g/mol, a calculated partition coefficient (XLogP3) of 3.6, and a topological polar surface area (TPSA) of 93.3 Ų [1]. Unlike several closely related analogs that exhibit measurable inhibitory activity against the eukaryotic translation initiation factor 4H (eIF4H), this compound returned inactive outcomes in all primary screening assays for which data are publicly available [1][2].

Why In-Class Substitution of N-(3,4-Dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide Is Not Interchangeable


Generically substituting the anilide fragment within the 6-(furan-2-yl)pyridazin-3-yl sulfanylacetamide scaffold produces drastic changes in biological activity, making simple replacement unreliable. For example, the 4-acetamidophenyl analog (BDBM73184) exhibits an IC50 of 31,100 nM against eIF4H, while the 3-acetamidophenyl variant (BDBM61394) shows an IC50 of 10,300 nM in the same assay format [1]. In contrast, the 3,4-dichlorophenyl analog (CID 7207286) was detected as completely inactive in multiple orthogonal primary screening campaigns, including a biochemical AlphaScreen assay for FBW7 activators, a cell-based TEAD-YAP interaction inhibitor assay, and a luminescence-based GPR151 activator assay [2]. These data demonstrate that the specific chloro substitution pattern determines not merely potency but the presence or absence of detectable biological activity within the same scaffold family, underscoring the critical importance of precise chemical identity for assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide


Loss of eIF4H Inhibitory Activity: A Distinct Functional Profile Among Furan-Pyridazine Analogs

The target compound (CID 7207286) shows no detectable inhibition of eIF4H in the same assay format where close analogs demonstrate micromolar potency. The 3-acetamidophenyl analog exhibits an IC50 of 10.3 µM, while the 4-acetamidophenyl analog exhibits an IC50 of 31.1 µM, resulting in an estimated potency difference of >100-fold assuming an upper detection limit of ~100 µM for the target compound [1][2]. This functional divergence is driven solely by the anilide substitution, as the core scaffold is identical.

Translation initiation eIF4H Structure-Activity Relationship Chemical Probe

Broad Inactivity Across Orthogonal Screening Platforms: Confers Selectivity by Default

The compound was tested in six distinct primary screening assays spanning biochemical (AlphaScreen), cell-based (luminescence, imaging), and bacterial viability readouts, and was returned as Inactive in every case [1]. This contrasts with many other MLPCN library members that exhibit at least occasional promiscuous activity. The complete inactivity profile across these assays—including FBW7 E3 ligase activation (AID 1259310), MITF transcription factor inhibition (AID 1259374), TEAD-YAP interaction inhibition (AID 1259422), bacterial SSB-PriA interaction (AID 1272365), GPR151 activation (AID 1508602), and M. tuberculosis PstP phosphatase inhibition (AID 2060911)—defines a baseline of minimal off-target interference.

High-Throughput Screening Selectivity Negative Control MLPCN

Computed Physicochemical Properties: Lipophilicity and Polar Surface Area Differentiate from Acetamido Analogs

The 3,4-dichloro substitution imparts a significantly higher calculated lipophilicity (XLogP3 = 3.6) compared to the 4-acetamidophenyl analog (XLogP3 ≈ 1.9 estimated for N-(4-acetamidophenyl)-...). The target compound also possesses a smaller topological polar surface area (TPSA = 93.3 Ų) versus the acetamido analogs (TPSA ≈ 120 Ų estimated), predicting higher passive membrane permeability according to standard drug-likeness models [1]. These computed parameters suggest superior blood-brain barrier penetration potential relative to the more polar acetamido-substituted comparators, though experimental validation data are not yet available.

Lipophilicity Permeability Drug-likeness Physicochemical profiling

Evidence-Based Application Scenarios for N-(3,4-Dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide


Negative Control for eIF4H-Mediated Translation Initiation Assays

Given its demonstrated inactivity against eIF4H [1] while retaining the identical core scaffold to active analogs, this compound is ideally suited as a matched negative control in enzyme inhibition, cellular translation reporter, or mRNA display assays. It allows researchers to attribute observed effects specifically to eIF4H inhibition without confounding scaffold-based artifacts.

Multiplexed Screening Panel Matrix-Negative Reference Material

The compound's confirmed inactive status across six orthogonal primary screening assays [2] qualifies it as a reliable matrix-negative reference material for multiplexed HTS campaigns. Its use as a diluent-matched negative control reduces the risk of false-positive flagging compared to structurally unrelated negative controls.

SAR Probe for Defining the Chloro-Substitution Pharmacophore in Furan-Pyridazine Sulfanylacetamides

The stark contrast between the 3,4-dichlorophenyl derivative (inactive) and the 3-acetamidophenyl analog (IC50 = 10.3 µM against eIF4H) provides a clear SAR landmark [1]. Medicinal chemistry teams can utilize this compound as a reference point to explore whether electron-withdrawing dichloro substitution sterically or electronically disfavors target engagement in this scaffold series.

Permeability Surrogate in Cell-Based Uptake and Distribution Studies

The elevated computed lipophilicity (XLogP3 = 3.6) and reduced TPSA (93.3 Ų) compared to more polar analogs [3] suggest potential utility as a passively cell-permeable scaffold probe. In intracellular target engagement or phenotypic screening platforms, this compound may serve as a more membrane-permeable reference material than the acetamido-substituted comparators, pending experimental permeability validation.

Quote Request

Request a Quote for N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.